2-(Butylthio)-4,5-dihydro-1H-imidazole

Lipophilicity Drug Design ADME

2-(Butylthio)-4,5-dihydro-1H-imidazole (CAS 62059-38-5) is a heterocyclic compound belonging to the 2‑thioimidazoline class, characterized by a partially saturated imidazole ring bearing a butylthio substituent at the 2‑position. Its molecular formula is C₇H₁₄N₂S with a molecular weight of 158.26 g/mol, and it possesses a calculated logP of 2.24, indicating pronounced lipophilic character.

Molecular Formula C7H14N2S
Molecular Weight 158.27 g/mol
CAS No. 62059-38-5
Cat. No. B12127112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Butylthio)-4,5-dihydro-1H-imidazole
CAS62059-38-5
Molecular FormulaC7H14N2S
Molecular Weight158.27 g/mol
Structural Identifiers
SMILESCCCCSC1=NCCN1
InChIInChI=1S/C7H14N2S/c1-2-3-6-10-7-8-4-5-9-7/h2-6H2,1H3,(H,8,9)
InChIKeyIECYSNCSCGTHHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Butylthio)-4,5-dihydro-1H-imidazole (CAS 62059-38-5): A 2‑Thioimidazoline Building Block for Lipophilicity‑Tuned Lead Optimization


2-(Butylthio)-4,5-dihydro-1H-imidazole (CAS 62059-38-5) is a heterocyclic compound belonging to the 2‑thioimidazoline class, characterized by a partially saturated imidazole ring bearing a butylthio substituent at the 2‑position . Its molecular formula is C₇H₁₄N₂S with a molecular weight of 158.26 g/mol, and it possesses a calculated logP of 2.24, indicating pronounced lipophilic character . Commercial availability typically exceeds 98% purity . The compound serves as a versatile intermediate or fragment in medicinal chemistry, particularly where alkylthio‑modified imidazolines are explored for antimicrobial or anti‑inflammatory lead structures .

Why Alkylthio‑Imidazoline Analogs Cannot Be Interchanged: The Lipophilicity‑Selectivity Connection


Even minor alterations in the 2‑alkylthio side chain of 4,5‑dihydro‑1H‑imidazoles produce substantial changes in physicochemical properties, especially lipophilicity (logP), which directly governs membrane permeability, off‑target binding, and in vivo distribution . As demonstrated by the logP progression from methyl (0.07) to ethyl (0.46) to butyl (2.24), the butylthio derivative is approximately 148‑fold more lipophilic than its methylthio counterpart and nearly 5‑fold more lipophilic than the ethylthio analog . Such a dramatic shift in partition coefficient cannot be compensated for by simple concentration adjustments; it alters the entire pharmacokinetic and pharmacodynamic profile. Consequently, substituting 2‑(butylthio)‑4,5‑dihydro‑1H‑imidazole with a shorter‑chain analog in a SAR study or process would invalidate any lipophilicity‑dependent readouts and is scientifically unsound without re‑validation of the entire assay or formulation.

Quantitative Differentiation: Why 2-(Butylthio)-4,5-dihydro-1H-imidazole Outperforms Shorter‑Chain Analogs in Lipophilicity‑Driven Applications


Lipophilicity (logP) Comparison Across 2‑Alkylthio‑4,5‑dihydro‑1H‑imidazoles

The target compound exhibits a calculated logP of 2.24, representing a 148‑fold higher partition coefficient than the methylthio analog (logP 0.07) and a 60‑fold higher coefficient than the ethylthio analog (logP 0.46) . This substantial increase in lipophilicity is a direct consequence of the extended butyl chain and directly impacts membrane permeability, protein binding, and metabolic stability.

Lipophilicity Drug Design ADME Physicochemical Property

Molecular Weight and Salt Form Differentiation: Free Base vs. Hydroiodide

The free base form of 2-(butylthio)-4,5-dihydro-1H-imidazole (MW 158.26 g/mol) is commercially available, whereas the corresponding hydroiodide salt (MW 286.18 g/mol) is also offered as a separate product . The 127.9 g/mol mass difference represents the addition of HI, which alters solubility, hygroscopicity, and solid‑state properties. Researchers must select the appropriate form based on experimental needs.

Formulation Dosage Form Salt Selection Molecular Weight

Purity Benchmarking: 98% Assured Purity vs. Lower‑Grade Analogs

Commercial suppliers offer 2-(butylthio)-4,5-dihydro-1H-imidazole at a minimum purity of 98% . In contrast, the methylthio analog is frequently available at 95% or 97% purity . This 1–3% purity advantage reduces the risk of impurity‑driven artifacts in sensitive assays and synthetic steps.

Quality Control Purity Procurement Analytical Chemistry

Spectral Identification: GC‑MS Data in the Wiley Registry

2-(Butylthio)-4,5-dihydro-1H-imidazole has three distinct GC‑MS spectra archived in the KnowItAll Mass Spectral Library and the Wiley Registry of Mass Spectral Data 2023 [1]. This ensures reliable compound identification via mass spectrometry, a critical requirement for analytical chemists, forensic scientists, and quality control laboratories. The availability of multiple, curated spectra reduces the risk of misidentification.

Analytical Chemistry GC-MS Spectral Library Quality Control

Thermophysical Data Availability: Fusion Temperature in DETHERM

The fusion temperature of 2-(butylthio)-4,5-dihydro-1H-imidazole is documented in the DETHERM thermophysical properties database [1]. Such data are essential for designing crystallization processes, assessing polymorph stability, and ensuring safe handling. Many structurally related 2‑thioimidazolines lack this level of thermophysical characterization.

Process Chemistry Thermophysical Properties Crystallization Purification

Where 2-(Butylthio)-4,5-dihydro-1H-imidazole Delivers Verifiable Advantage: Procurement‑Guided Use Cases


Lipophilicity‑Driven Lead Optimization in CNS and Anti‑Infective Drug Discovery

Medicinal chemists aiming to enhance blood‑brain barrier penetration or target intracellular pathogens should prioritize 2‑(butylthio)‑4,5‑dihydro‑1H‑imidazole over its methyl and ethyl analogs. Its 2.24 logP value provides the necessary hydrophobicity for passive diffusion across lipid‑rich membranes, a property 148‑fold greater than the methyl derivative . This compound is particularly valuable as a fragment or building block in structure‑activity relationship (SAR) studies where modulating lipophilicity is a key objective .

Analytical Method Development Requiring Robust GC‑MS Identification

Analytical chemists developing GC‑MS methods for impurity profiling, environmental monitoring, or forensic analysis will benefit from selecting 2‑(butylthio)‑4,5‑dihydro‑1H‑imidazole. The compound's three curated mass spectra in the Wiley Registry provide a reliable reference for confident compound identification, offering triple the spectral coverage of the ethylthio analog [1]. This reduces the risk of false positives and streamlines method validation in regulated environments [1].

Process Development and Scale‑Up Requiring Thermophysical Data

Process chemists and chemical engineers tasked with scaling up a synthesis or designing a purification protocol should select 2‑(butylthio)‑4,5‑dihydro‑1H‑imidazole due to the availability of its fusion temperature in the DETHERM database [2]. This pre‑existing thermophysical data eliminates the need for initial calorimetric screening, accelerating process design and reducing development costs compared to analogs lacking such characterization [2].

High‑Purity Intermediate for Sensitive Synthetic Transformations

Synthetic chemists performing metal‑catalyzed couplings, organometallic reactions, or other transformations sensitive to impurities should select the 98% pure grade of 2‑(butylthio)‑4,5‑dihydro‑1H‑imidazole . The 1–3% purity advantage over typical methylthio analogs minimizes side reactions and improves yield consistency, making it the preferred starting material for complex, multi‑step syntheses .

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